1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves a cyclocondensation reaction. One common method includes the reaction of a suitable hydrazine with a carbon unit such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or β-enaminones . Industrial production methods often utilize transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to achieve high yields and selectivity .
Chemical Reactions Analysis
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include concentrated acids, bases, and transition-metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives .
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 1-methyl-4-nitro-1H-pyrazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the nitro group and the pyrazole ring structure allows for hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-methyl-4-nitro-1H-pyrazole-5-carboxamide include:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide: This compound has a similar structure but with a propyl group instead of a nitro group.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share the pyrazole ring structure but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIJRCYSJKCNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365440 | |
Record name | 1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92534-72-0 | |
Record name | 1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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